N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a hydrazinecarbothioamide group, which contributes to its reactivity and potential biological activity.
Mechanism of Action
Target of Action
It has been reported that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential activity against bacterial enzymes, particularly those involved in antibiotic resistance.
Mode of Action
The compound interacts with its target through a binding interaction. The docking results showed a good binding interaction between the ligand and the targeted amino acids, with a binding score of -5.26 kcal/mol . This suggests that the compound may inhibit the function of its target enzyme, potentially preventing the development of antibiotic resistance.
Biochemical Analysis
Biochemical Properties
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with ampicillin-CTX-M-15, demonstrating good binding interaction with the targeted amino acids . The nature of these interactions involves hydrogen bonding and π-ring interactions, which stabilize the supramolecular assembly of the compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression . The compound’s binding interactions involve hydrogen bonds and π-ring interactions, which are essential for its stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound . The product is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure and purity .
Chemical Reactions Analysis
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide has several scientific research applications:
Comparison with Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and potential uses of this compound.
Properties
IUPAC Name |
1-amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-10(14-12(19)15-13)11(18)17(16(8)2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H2,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZZXCAOYZBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352306 | |
Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96447-49-3 | |
Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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